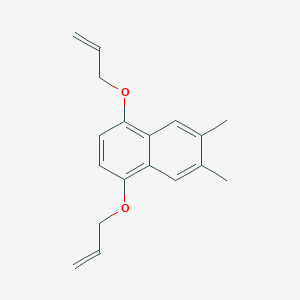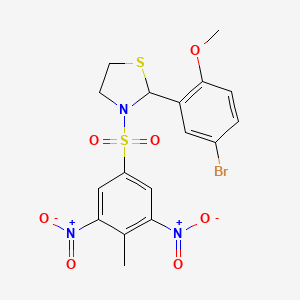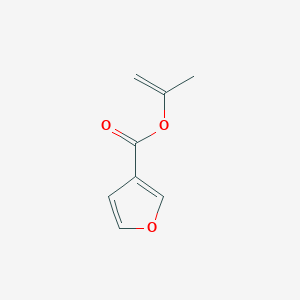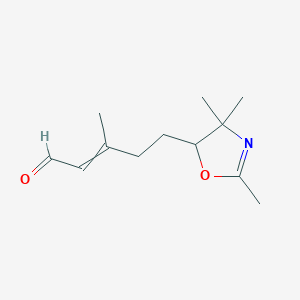![molecular formula C10H11N3O3 B14232691 [(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile CAS No. 575489-64-4](/img/structure/B14232691.png)
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of this ring imparts specific chemical properties that make the compound valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile typically involves the formation of the oxazolidinone ring through intramolecular cyclization reactions. One common method is the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which leads to the formation of the oxazolidinone ring . Another approach involves the use of hypervalent iodine compounds for the intramolecular cyclization of N-allylcarbamates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxazolidinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine: The oxazolidinone ring is a key feature in many antibacterial agents. Research on this compound can lead to the development of new antibiotics with improved efficacy and reduced resistance.
Industry: The compound’s chemical properties make it valuable in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile involves its interaction with specific molecular targets. The oxazolidinone ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s bioactive effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: A newer oxazolidinone antibiotic with improved potency and reduced resistance.
Contezolid: Another oxazolidinone antibiotic in clinical trials for its effectiveness against resistant bacterial strains.
Uniqueness
[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile is unique due to its specific structure and the presence of the propanedinitrile group This structural feature imparts distinct chemical properties that differentiate it from other oxazolidinone compounds
Properties
CAS No. |
575489-64-4 |
|---|---|
Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-[(2S)-4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile |
InChI |
InChI=1S/C10H11N3O3/c1-7(8(5-11)6-12)4-9(14)13-2-3-16-10(13)15/h7-8H,2-4H2,1H3/t7-/m0/s1 |
InChI Key |
FFKFEGXJONJOPW-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)N1CCOC1=O)C(C#N)C#N |
Canonical SMILES |
CC(CC(=O)N1CCOC1=O)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


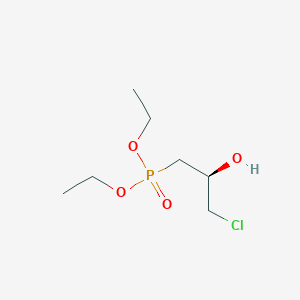
![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
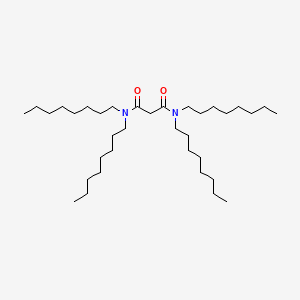
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
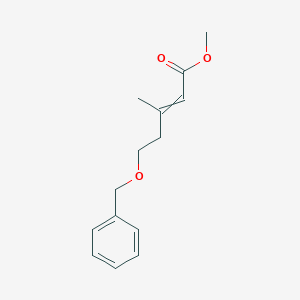
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)



